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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

Cat. No.: B018223

For researchers, scientists, and drug development professionals, accurate and reliable
physicochemical and spectroscopic data is the bedrock of scientific advancement. This guide
provides a comprehensive cross-referencing of data for Ethyl 2-benzylacetoacetate,
comparing information from the National Institute of Standards and Technology (NIST)
WebBook with other prominent chemical databases. Detailed experimental protocols for the
characterization of this compound are also presented to support experimental design and data

interpretation.

Physicochemical Properties: A Comparative
Overview

A critical evaluation of physicochemical data from various sources reveals a high degree of
consistency for Ethyl 2-benzylacetoacetate (CAS No: 620-79-1). The following table
summarizes key quantitative data from the NIST WebBook and compares it with information
from other reputable sources such as PubChem, Cheméo, and ChemicalBook. This cross-
verification provides a greater degree of confidence in the reported values.
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Property NIST WebBook PubChem Cheméo ChemicalBook
Molecular
C13H1603][1] C13H1603[2] C13H1603[3] C13H1603[4]
Formula
Molecular Weight
220.2643[1] 220.26[2] 220.26[3] 220.27[4]
(g/mol)
N , 276.0 @ 760 276.15 _
Boiling Point (°C)  276.0[4] ) 276 (lit.)[5]
mmHg[2] (Predicted)
_ _ . 1.036 @ 25°C
Density (g/mL) Not Available 1.033-1.037[2] Not Available

(Iit.)[5]

Refractive Index

Not Available 1.498-1.502[2] Not Available 1.5 (lit.)[5]
(n20/D)
LogP
(Octanol/Water ) )
. Not Available 2.52[2] 2.62 (Predicted) 1.99740
Partition
Coefficient)

Spectroscopic Data Comparison

Spectroscopic data is fundamental for the structural elucidation and identification of chemical
compounds. The NIST WebBook provides access to infrared (IR) and mass spectrometry (MS)
data for Ethyl 2-benzylacetoacetate.[1][6] This section compares the availability of
spectroscopic information across different platforms.
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Spectroscopic Data NIST WebBook SpectraBase PubChem
] 9 FTIR spectra )
Infrared (IR) Spectrum  Available[1] ] Available[2]
available[7]
Mass Spectrum ] 2 MS (GC) spectra Available (from NIST)
o Available[6] )
(Electron lonization) available[7] [2]
13C Nuclear Magnetic ] 7 NMR spectra 2 13C NMR spectra
Not Available ) ]
Resonance (NMR) available[7] available[2]
1H Nuclear Magnetic ) ) )
Not Available Available Not Available

Resonance (NMR)

Experimental Protocols

Reproducible experimental methodologies are crucial for verifying and building upon existing
scientific knowledge. Below are detailed protocols for the synthesis and characterization of
Ethyl 2-benzylacetoacetate.

Synthesis of Ethyl 2-benzylacetoacetate

A common method for the synthesis of Ethyl 2-benzylacetoacetate is the alkylation of ethyl
acetoacetate with benzyl chloride. The following protocol is based on established organic
synthesis procedures.

Materials:

o Ethyl acetoacetate
e Sodium ethoxide
» Ethanol (absolute)
e Benzyl chloride

e Deionized water

o Ethyl acetate
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e Anhydrous magnesium sulfate
Procedure:

e In a dry round-bottom flask, dissolve sodium ethoxide in absolute ethanol with stirring until a
homogenous solution is formed.

 To this solution, add ethyl acetoacetate dropwise at room temperature.
e Slowly add benzyl chloride to the reaction mixture.

» Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer
chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and quench with deionized
water.

o Extract the aqueous layer with ethyl acetate.
« Combine the organic extracts and wash with deionized water.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to obtain the crude product.

e The crude product can be further purified by vacuum distillation.

Characterization Techniques

Infrared (IR) Spectroscopy:
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the purified liquid sample is prepared between two
potassium bromide (KBr) plates.

o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.
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o Expected Absorptions: Characteristic peaks include a strong C=0 stretching vibration for the
ester group (~1740 cm~1), another C=0 stretching for the ketone group (~1720 cm~1), C-O
stretching vibrations (~1200-1100 cm~1), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):
 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
 lonization Method: Electron lonization (EIl) is commonly used.

e Analysis: The resulting mass spectrum will show the molecular ion peak (M*) at m/z
corresponding to the molecular weight of the compound (220.26 g/mol ), as well as
characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A high-resolution NMR spectrometer.
o Solvent: Deuterated chloroform (CDCIs) is a common solvent.

e 'H NMR: The proton NMR spectrum will provide information on the number of different types
of protons and their neighboring environments. Expected signals include those for the ethyl
group (a triplet and a quartet), the acetyl methyl group (a singlet), the benzylic protons (a
singlet or doublet), and the aromatic protons.

e 13C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon
atom in the molecule, aiding in the confirmation of the carbon skeleton.

Visualizing the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing data for a chemical
compound like Ethyl 2-benzylacetoacetate, starting from a primary source like the NIST
WebBook.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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